molecular formula C9H13NS B14468989 2-(Ethylsulfanyl)-N-methylaniline CAS No. 65605-24-5

2-(Ethylsulfanyl)-N-methylaniline

Cat. No.: B14468989
CAS No.: 65605-24-5
M. Wt: 167.27 g/mol
InChI Key: UWVDOQUQFSQDOV-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-N-methylaniline is an aromatic amine featuring an ethylsulfanyl (–S–C₂H₅) substituent at the ortho position of the benzene ring and an N-methyl (–CH₃) group attached to the amine. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds with biological activities. For example, it has been utilized as a precursor for synthesizing thiosemicarbazide derivatives, which are cyclized into 1,2,4-triazole-containing molecules with notable antioxidant properties . Its structural attributes, such as the electron-donating ethylsulfanyl group and steric effects from the ortho substitution, influence its reactivity and applications in medicinal and polymer chemistry.

Properties

CAS No.

65605-24-5

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

2-ethylsulfanyl-N-methylaniline

InChI

InChI=1S/C9H13NS/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7,10H,3H2,1-2H3

InChI Key

UWVDOQUQFSQDOV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-N-methylaniline with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2-(Ethylsulfanyl)-N-methylaniline may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as distillation and crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(Ethylsulfanyl)-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-N-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can influence the compound’s lipophilicity and binding affinity, affecting its overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Substituent Variations: Thiophene vs. Ethylsulfanyl

Compound of Interest : 2-(Ethylsulfanyl)-N-methylaniline
Analog : 2-(Thiophen-2-yl)-1H-indole derivatives (e.g., 3,3′-(phenyl methylene) bis(2-(thiophen-2-yl)-1H-indole))

Feature 2-(Ethylsulfanyl)-N-methylaniline Thiophene-Containing Derivatives
Substituent Ethylsulfanyl (–S–C₂H₅) Thiophene (aromatic sulfur heterocycle)
Synthesis Cyclization in basic media for triazole rings One-pot reaction with aldehydes and catalysts
Biological Activity Antioxidant (IC₅₀: 0.22–1.08 µg/mL in DPPH) Anticancer (specific activity not quantified)
Key Reference

Discussion :
The ethylsulfanyl group enhances electron density and radical scavenging capacity, contributing to antioxidant efficacy in DPPH assays . In contrast, thiophene-containing analogs leverage the aromatic sulfur heterocycle for π-π stacking interactions in anticancer applications, though their exact mechanisms remain understudied .

Functional Group Modifications: Hydroxyethyl vs. Ethylsulfanyl

Compound of Interest : 2-(Ethylsulfanyl)-N-methylaniline
Analog : N-(2-Hydroxyethyl)-N-methylaniline

Feature 2-(Ethylsulfanyl)-N-methylaniline N-(2-Hydroxyethyl)-N-methylaniline
Substituent Ethylsulfanyl (–S–C₂H₅) Hydroxyethyl (–CH₂CH₂OH)
Polarity Moderate (sulfur-based hydrophobicity) High (due to –OH group)
Applications Antioxidant precursors, polymer synthesis Potential surfactant or drug delivery agent
Key Reference

Discussion :
The hydroxyethyl group increases hydrophilicity, making N-(2-Hydroxyethyl)-N-methylaniline suitable for applications requiring water solubility, such as surfactants. In contrast, the ethylsulfanyl group in 2-(Ethylsulfanyl)-N-methylaniline supports radical stabilization, critical for antioxidant activity .

Polymer Chemistry: Copolymerization Potential

Compound of Interest : 2-(Ethylsulfanyl)-N-methylaniline
Analog : Copolymers of N-methylaniline with sulfonic acids

Feature 2-(Ethylsulfanyl)-N-methylaniline N-methylaniline Copolymers
Structural Role Monomer with sulfur-based side chain Comonomer for self-doped conductive polymers
Key Property Potential for redox-active materials Enhanced conductivity due to sulfonic acid doping
Key Reference

In contrast, N-methylaniline copolymers with sulfonic acids exhibit improved conductivity via self-doping, a feature critical for advanced materials .

Sulfur-Containing Derivatives: Sulfonamides vs. Ethylsulfanyl

Compound of Interest : 2-(Ethylsulfanyl)-N-methylaniline
Analog : N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-3,4-dimethoxy-N-phenylbenzene-1-sulfonamide

Feature 2-(Ethylsulfanyl)-N-methylaniline Sulfonamide Derivatives
Sulfur Functionality Thioether (–S–) Sulfonamide (–SO₂–N–)
Synthesis Base-mediated cyclization Sulfonyl chloride coupling
Applications Antioxidants, heterocyclic intermediates Pharmacological agents (e.g., enzyme inhibitors)
Key Reference

Discussion: Sulfonamides are prized for their stability and hydrogen-bonding capacity, making them suitable for drug design.

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